
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it has potential applications in the study of metabolic pathways and enzyme interactions. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. Additionally, in the industry, it can be used as an intermediate in the production of fragrances and other fine chemicals .
Mecanismo De Acción
The mechanism of action of Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate can be compared with other similar compounds, such as γ-Eudesmol and Selinenol. These compounds share a similar naphthalene-based structure but differ in their functional groups and specific properties.
Propiedades
Número CAS |
59691-28-0 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
methyl 10,10-dimethyltricyclo[7.1.1.02,7]undec-2-ene-6-carboxylate |
InChI |
InChI=1S/C15H22O2/c1-15(2)9-7-12-10(13(15)8-9)5-4-6-11(12)14(16)17-3/h5,9,11-13H,4,6-8H2,1-3H3 |
Clave InChI |
HBLBSKAYAKYPKA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC3C(CCC=C3C1C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


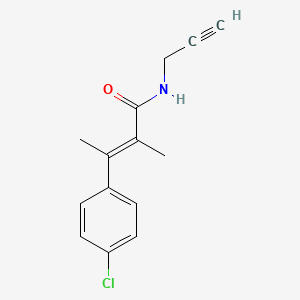
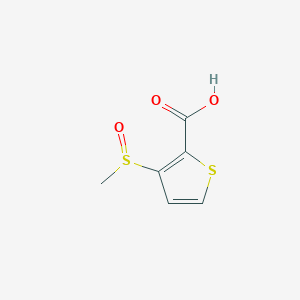
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

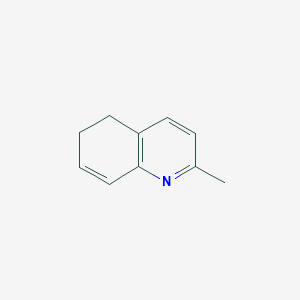
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)

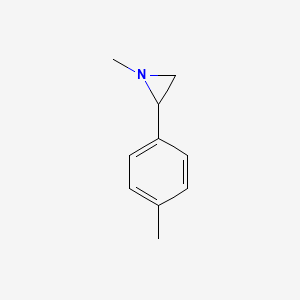

![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
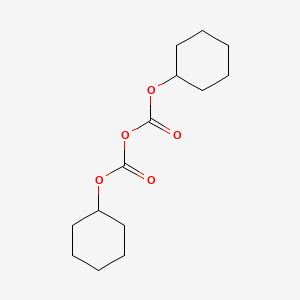
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
